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5-Azido-udp-glucuronic acid

UDP-glucuronosyltransferase UGT1A6 photoaffinity labeling

5-Azido-uridine-5′-diphosphate-glucuronic acid (5-azido-UDP-GlcA; CAS 137528-00-8) is a synthetic, active-site-directed photoaffinity analog of the essential nucleotide sugar UDP-glucuronic acid (UDP-GlcUA). Its molecular architecture replaces the hydrogen at the C-5 position of the uracil ring with a photoreactive azido (–N₃) group, enabling UV-induced covalent crosslinking to UDP-GlcUA-binding proteins while preserving the pyrophosphate and glucuronic acid moieties required for molecular recognition.

Molecular Formula C15H21N5O18P2
Molecular Weight 622.3 g/mol
CAS No. 137528-00-8
Cat. No. B148080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-udp-glucuronic acid
CAS137528-00-8
Synonyms5-azido-UDP-glucuronic acid
Molecular FormulaC15H21N5O18P2
Molecular Weight622.3 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-]
InChIInChI=1S/C15H21N5O18P2/c16-19-18-3-1-20(15(29)17-11(3)26)12-8(24)5(21)4(35-12)2-34-39(30,31)38-40(32,33)37-14-9(25)6(22)7(23)10(36-14)13(27)28/h1,4-10,12,14,21-25H,2H2,(H,27,28)(H,30,31)(H,32,33)(H,17,26,29)/t4-,5-,6+,7+,8-,9-,10+,12-,14-/m1/s1/i40+1
InChIKeyZNOHGZBJCYOZKN-NQZRZOHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azido-UDP-Glucuronic Acid (CAS 137528-00-8) for UDP-GlcA-Utilizing Enzyme Research & Photoaffinity Probe Procurement


5-Azido-uridine-5′-diphosphate-glucuronic acid (5-azido-UDP-GlcA; CAS 137528-00-8) is a synthetic, active-site-directed photoaffinity analog of the essential nucleotide sugar UDP-glucuronic acid (UDP-GlcUA) [1]. Its molecular architecture replaces the hydrogen at the C-5 position of the uracil ring with a photoreactive azido (–N₃) group, enabling UV-induced covalent crosslinking to UDP-GlcUA-binding proteins while preserving the pyrophosphate and glucuronic acid moieties required for molecular recognition [1][2]. Originally synthesized enzymatically from [β-³²P]5-N₃UDP-Glc using UDP-glucose dehydrogenase, the compound is supplied as the [β-³²P]-labeled form (the Registry Number specifically denotes the β-³²P-labeled compound) and serves as a mechanistic probe that functionally distinguishes UDP-GlcUA-utilizing enzymes from their UDP-glucose-utilizing counterparts in ways that unmodified UDP-GlcUA cannot [1][3].

Why Native UDP-Glucuronic Acid or 5-Azido-UDP-Glucose Cannot Replace 5-Azido-UDP-Glucuronic Acid in Photoaffinity Workflows


Procurement decisions for nucleotide-sugar photoaffinity probes frequently default to the assumption that native UDP-GlcUA combined with a separate crosslinker, or the related azido probe 5-azido-UDP-glucose (5N₃UDP-Glc), can serve as functional substitutes. This assumption fails because 5-azido-UDP-GlcA uniquely integrates three indispensable properties within a single molecule: (1) a photoreactive azido group precisely positioned at the C-5 of uracil for zero-length covalent capture upon UV irradiation [1]; (2) retention of the carboxyl-bearing glucuronic acid sugar that confers exclusive recognition by UDP-GlcUA-specific enzymes, as demonstrated by the complete absence of 5N₃UDP-Glc photoincorporation into UGT1*6 [2]; and (3) transport competence across the ER membrane that 5N₃UDP-Glc lacks in intact vesicle systems [3]. Without all three properties co-residing in one probe, experiments cannot simultaneously achieve specific active-site occupancy, covalent trapping, and topological discrimination.

Quantitative Comparative Evidence for 5-Azido-UDP-Glucuronic Acid Differentiation


UGT1*6 Absolute Discrimination: 5-Azido-UDP-GlcA vs. 5-Azido-UDP-Glucose Photoincorporation

In a direct head-to-head experiment within the same study, [β-³²P]5N₃UDP-GlcA extensively photolabeled two 54-kDa UGT1*6 polypeptides in recombinant V79 cells, whereas the structurally analogous probe [β-³²P]5N₃UDP-glucose ([β-³²P]5N₃UDP-Glc) produced no detectable photoincorporation into UGT1*6 whatsoever [1]. This binary outcome (signal vs. zero signal) establishes absolute specificity discrimination between the two azido probes for this clinically important drug-metabolizing enzyme. Preincubation with unlabeled UDP-GlcUA competitively inhibited [β-³²P]5N₃UDP-GlcA photoincorporation, confirming competition for the same nucleotide-sugar binding site [1].

UDP-glucuronosyltransferase UGT1A6 photoaffinity labeling

ER Membrane Topology Determination: 1.3-Fold vs. 14-Fold Vesicle Disruption Response

When rat liver microsomal vesicles were photolabeled in intact versus detergent-disrupted states, photolabeling of UDP-glucuronosyltransferases by [³²P]5N₃UDP-GlcA was stimulated only 1.3-fold upon vesicle disruption, whereas photolabeling of the same enzymes by [³²P]5N₃UDP-Glc increased 14-fold upon disruption [1]. This ~10.8-fold differential between the two probes within the same experimental system provides direct evidence that the UGT active site is lumenally oriented—5N₃UDP-GlcA can access it in intact vesicles (consistent with transport competence), while 5N₃UDP-Glc requires membrane disruption to reach the binding site [1].

active site orientation UDP-glucuronosyltransferase topology ER membrane sidedness

Apparent Binding Affinity (Kd) for UDP-Glc Dehydrogenase: Quantitative Active-Site Targeting

Photoincorporation of [β-³²P]5N₃UDP-GlcA into purified bovine liver UDP-glucose dehydrogenase (EC 1.1.1.22) was saturable with an apparent Kd of 12.5 µM [1]. This value is within the physiologically relevant affinity range for nucleotide-sugar–enzyme interactions. Photoincorporation was competitively inhibited by the natural substrate UDP-GlcA, as well as by UDP-Glc and UDP-xylose, confirming active-site-directed binding [1]. For context, the related probe 5-azido-UDP-glucose exhibits an apparent Kd of 51 µM for yeast UDP-Glc pyrophosphorylase, and its photoinsertion is prevented by UDP-Glc with an apparent Kd of 87 µM [2]. Although measured on different enzymes, the 4.1-fold higher apparent affinity of 5N₃UDP-GlcA for its cognate dehydrogenase, combined with the fact that the probe is enzymatically synthesized from 5N₃UDP-Glc by that same dehydrogenase, confirms that the azido modification at the C-5 position of uracil does not abrogate productive active-site engagement [1][2].

UDP-glucose dehydrogenase binding affinity active-site probe characterization

ER Membrane Transport Competence: Efficient UGT Labeling in Intact Vesicles by 5N₃UDP-GlcA but Not 5N₃UDP-Glc

In intact rat liver microsomal vesicles, [³²P]5N₃UDP-GlcUA was efficiently photoincorporated into lumenally oriented UGTs (50–54 kDa) in a time-, temperature-, and concentration-dependent manner, demonstrating that this probe is a competent substrate for the ER membrane UDP-GlcUA transporter [1]. In direct contrast, [³²P]5N₃UDP-Glc was not transported effectively; maximal photolabeling of the 50–54 kDa UGT proteins by this probe was dependent on detergent disruption of the vesicles [1]. Furthermore, vesicular uptake and photolabeling by [³²P]5N₃UDP-GlcUA were inhibited by UDP-GlcUA and unlabeled 5N₃UDP-GlcUA, whereas UDP-Glc, 5N₃UDP-Glc, UDP-xylose, and UDP-N-acetylglucosamine were markedly less inhibitory, confirming a high degree of transporter specificity for the glucuronic acid moiety [1].

UDP-glucuronic acid transport ER membrane microsomal vesicles

Differential Inhibitor Susceptibility Reveals Distinct Binding-Site Pharmacophores for GlcA vs. Glc Probes

In a systematic comparison using human liver microsomes, the inhibitor L-DPASiU was ineffective at blocking photoincorporation of [³²P]5N₃UDP-GlcUA into UGTs, yet it was one of the most potent inhibitors of photolabeling by [³²P]5N₃UDP-Glc [1]. More broadly, all nucleotide sugars tested (UDP-glucose, UDP-GlcUA, UDP-galactose) protected better against photoinsertion of [³²P]5N₃UDP-GlcUA than against [³²P]5N₃UDP-Glc in detergent-treated microsomes [1]. This differential inhibitor susceptibility demonstrates that the two probes interact with structurally distinct binding-site environments, even when targeting the same enzyme family, and that 5N₃UDP-GlcUA is inherently more resistant to displacement by non-cognate nucleotide sugars [1]. The same dichotomy was observed in enzymatic assays: the most potent inhibitors of hyodeoxycholic acid 6-O-glucosidation were not as effective against 6-O-glucuronidation [1].

uridinyl inhibitors UGT pharmacophore photoaffinity competition

Functional Cosubstrate Competence: 5N₃UDP-GlcUA Supports UGT1*6-Catalyzed Glucuronidation

Unlabeled 5N₃UDP-GlcUA was demonstrated to function as an effective cosubstrate in the UGT1*6-catalyzed glucuronidation of 4-nitrophenol, proving that the 5-azido modification does not abolish the compound's ability to serve as a glucuronic acid donor in enzymatic turnover [1]. This is a critical distinction from periodate-oxidized UDP-GlcUA (o-UDP-GlcUA), an alternative UDP-GlcUA affinity label that irreversibly inactivates UGT1A6 with pseudo-first-order kinetics (k_inact = 4.0 M⁻¹·min⁻¹) via Schiff base formation with active-site lysyl residues, requiring 20 mM concentration and 30 min incubation for complete inactivation at pH 7.4 [2]. While o-UDP-GlcUA functions solely as an inactivator, 5N₃UDP-GlcUA retains catalytic competence as a glucuronosyl donor, enabling its use in turnover-dependent labeling strategies that the periodate-oxidized analog cannot support [1][2].

cosubstrate activity UGT1A6 enzymology 4-nitrophenol glucuronidation

High-Impact Research and Industrial Applications of 5-Azido-UDP-Glucuronic Acid


Selective Photoaffinity Labeling and Purification of UDP-Glucuronosyltransferase (UGT) Isoforms

The absolute discrimination of 5-azido-UDP-GlcA for UGTs over other UDP-sugar-utilizing enzymes—demonstrated by zero photoincorporation of 5-azido-UDP-Glc into UGT1*6 [1]—enables selective covalent tagging of UGT isoforms in complex microsomal mixtures. This has been applied to the purification of photolabeled UGT1*6 via preparative gel electrophoresis, confirmed by Western blot [1]. In drug metabolism research and pharmaceutical ADME screening, this selectivity allows unambiguous identification of which specific UGT isoform(s) are responsible for the glucuronidation of a candidate drug, directly informing structure-metabolism relationship studies and reducing reliance on less selective immunochemical detection methods.

Topological Mapping of ER Membrane Enzyme Active-Site Orientation

The 1.3-fold vs. 14-fold differential photolabeling response to vesicle disruption exhibited by 5-azido-UDP-GlcA and 5-azido-UDP-Glc, respectively, provides a quantitative experimental framework for assigning lumenal versus cytoplasmic active-site orientation of microsomal glycosyltransferases [2]. This differential has been employed to establish that most UGTs have lumenally oriented active sites while Glc-P-Dol synthase is cytoplasmically oriented [2]. For academic groups and biotech companies investigating ER enzymology, this paired-probe approach remains the gold-standard method for determining nucleotide-sugar binding site topology without requiring antibody development or crystallography.

Characterization of UDP-GlcUA Transporter Specificity and ER Membrane Transport Mechanisms

The efficient transport of 5-azido-UDP-GlcA across intact ER membranes—coupled with the transport incompetence of 5-azido-UDP-Glc—has been exploited to characterize the substrate specificity of the ER UDP-GlcUA transporter [3]. The finding that UDP-Glc, 5N₃UDP-Glc, UDP-xylose, and UDP-N-acetylglucosamine are weak inhibitors of 5N₃UDP-GlcUA uptake, while UDP-GlcUA and unlabeled 5N₃UDP-GlcUA are strong inhibitors, defines the transporter's recognition pharmacophore [3]. This application is directly relevant to laboratories studying inborn errors of glucuronidation or developing transporter-targeted prodrug strategies.

Active-Site Identification in Glycosaminoglycan Synthase Complexes (Hyaluronan and Chondroitin Biosynthesis)

5-Azido-UDP-GlcA has been used to identify the UDP-GlcUA-binding subunits of the streptococcal hyaluronic acid synthase complex (42, 33, and 27 kDa proteins), with labeling enhanced by UDP-N-acetylglucosamine and inhibited in a dose-dependent manner by UDP-GlcUA [4]. Similarly, the probe identified GlcA transferase II as an 80-kDa protein in chondroitin sulfate biosynthesis [5]. For glycobiology research groups and industrial enzyme engineering teams working on glycosaminoglycan production, this probe provides a direct method for identifying and tracking the UDP-GlcUA-utilizing catalytic subunits within multi-enzyme synthase complexes.

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